16beta-Ethylestradiol-17beta
Description
16β-Ethylestradiol-17β is a synthetic steroid derivative structurally related to endogenous estrogens such as 17β-estradiol (E2).
Properties
CAS No. |
62633-99-2 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16S,17S)-16-ethyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H28O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h5,7,10,12,16-19,21-22H,3-4,6,8-9,11H2,1-2H3/t12-,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
RSPINGMAWKOXBT-BZGHQHJYSA-N |
SMILES |
CCC1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |
Isomeric SMILES |
CC[C@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |
Canonical SMILES |
CCC1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |
Synonyms |
16 beta-ethylestradiol-17 beta |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Structural Differences
The table below summarizes key structural and functional distinctions between 16β-ethylestradiol-17β and related compounds:
Functional and Mechanistic Insights
Receptor Binding and Selectivity
- 17β-Estradiol (E2): Binds estrogen receptors (ERα/ERβ) with high affinity, mediating genomic and non-genomic signaling pathways. Its 17β-hydroxyl group is critical for receptor interaction .
- Estradiol 17-Acetate: The acetylated 17β-hydroxyl group reduces receptor affinity but enhances membrane permeability, making it a prodrug candidate .
Metabolic Stability and Degradation
- E2 vs. Testosterone: E2 degrades 12–24 times slower than testosterone in bacterial models (e.g., Comamonas testosteroni), requiring 5 days for complete degradation of 5 mg/L vs. 9 hours for 272 mg/L testosterone .
- 16β-Ethylestradiol-17β: The ethyl group may further slow degradation by impeding enzymatic access to the steroidal core, though this remains speculative without empirical data.
Neuroprotective and Oncogenic Roles
- E2: Demonstrates neuroprotection against oxidative stress (e.g., attenuating Aβ25–35-induced toxicity) and modulates breast cancer cell migration via cytoskeletal remodeling .
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